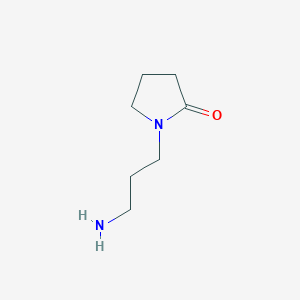

1-(3-Aminopropyl)pyrrolidin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-aminopropyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-4-2-6-9-5-1-3-7(9)10/h1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJORCZCMNWLHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227455 | |

| Record name | N-(3-Aminopropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7663-77-6 | |

| Record name | 1-(3-Aminopropyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7663-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminopropyl)pyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007663776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7663-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Aminopropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminopropyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Aminopropyl)pyrrolidin-2-one chemical properties

Technical Monograph: 1-(3-Aminopropyl)pyrrolidin-2-one

Executive Summary

This compound (CAS: 7663-77-6), often abbreviated as N-(3-aminopropyl)-2-pyrrolidone, is a bifunctional heterocyclic building block critical to pharmaceutical synthesis, surface chemistry, and advanced material design.[1][2][3][4] Its molecular architecture combines a polar, non-volatile

This guide details the physicochemical profile, industrial synthesis, reactivity mechanisms, and high-value applications of this compound, specifically targeting researchers in drug discovery and material science.

Molecular Architecture & Physicochemical Profile

The molecule consists of a 5-membered lactam ring (2-pyrrolidone) N-substituted with a 3-aminopropyl chain. The lactam ring imparts high thermal stability and water solubility, while the primary amine (

Table 1: Physicochemical Properties

| Property | Value | Context |

| CAS Number | 7663-77-6 | Unique Identifier |

| Molecular Formula | ||

| Molecular Weight | 142.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | Viscous, hygroscopic |

| Boiling Point | 120-123 °C @ 1 mmHg | High boiling point due to dipole-dipole interactions |

| Density | 1.014 g/mL @ 25 °C | Slightly denser than water |

| Refractive Index | ||

| Solubility | Miscible in water, ethanol, chloroform | Amphiphilic character |

| pKa | ~9.85 (Amine), ~-0.5 (Lactam O) | Primary amine is basic; Lactam is essentially neutral |

Synthetic Routes & Manufacturing

The industrial production of this compound relies on the nucleophilic acyl substitution of

Reaction Mechanism

-

Nucleophilic Attack: The primary amine of 1,3-diaminopropane attacks the carbonyl carbon of GBL.

-

Ring Opening: The lactam ring opens to form a hydroxy-amide intermediate (

-(3-aminopropyl)-4-hydroxybutanamide). -

Cyclization: Under elevated temperature and dehydration conditions, the intermediate undergoes intramolecular cyclization (condensative ring closure) to reform the thermodynamically stable 5-membered lactam ring, releasing water.

Industrial Optimization

-

Stoichiometry: A large excess of 1,3-diaminopropane (typically 3:1 to 5:1 molar ratio) is employed to minimize the formation of the symmetric byproduct, 1,3-bis(2-oxopyrrolidin-1-yl)propane.

-

Conditions: The reaction is typically conducted at 180–220 °C. Continuous removal of water (azeotropic distillation) drives the equilibrium toward the lactam product.

Diagram 1: Synthesis Pathway

Caption: Synthesis proceeds via ring-opening of GBL followed by dehydrative cyclization. Excess diamine prevents byproduct formation.

Reactivity & Functionalization

The molecule's utility stems from the differential reactivity between its two nitrogen centers. The exocyclic primary amine is highly nucleophilic, while the endocyclic lactam nitrogen is non-basic and chemically robust due to resonance stabilization with the carbonyl group.

Primary Amine Reactions (The "Handle")

-

Acylation: Reacts with acid chlorides or anhydrides to form stable amides. This is the primary route for attaching the pyrrolidone moiety to drugs or polymers.

-

Alkylation: Reacts with alkyl halides to form secondary/tertiary amines or quaternary ammonium salts (cationic surfactants).

-

Schiff Base Formation: Condenses with aldehydes/ketones to form imines, used in metal chelation ligands (e.g., SBA-15 hybrids).

Lactam Ring Stability

-

Hydrolysis: The lactam ring is stable under neutral and mild acidic/basic conditions. However, prolonged exposure to strong acids (6M HCl) or bases at high temperatures will hydrolyze the ring back to the amino acid derivative (isoputreanine).

-

Ring Activation: In the presence of strong bases (e.g., NaH), the

-carbon (next to the carbonyl) can be deprotonated, allowing for alkylation at the 3-position of the ring, though this is less common than amine derivatization.

Diagram 2: Reactivity Map

Caption: The primary amine drives functionalization toward drugs and surfactants; harsh conditions open the lactam ring.

Applications in Science & Industry

Pharmaceutical Development

-

Prodrug Synthesis: The compound is used to synthesize amide conjugates of carboxylic acid drugs (e.g., Valproic Acid). The pyrrolidone moiety can improve water solubility and blood-brain barrier permeability of lipophilic drugs.

-

Physiological Marker: It is a known metabolite of spermidine (isoputreanine lactam). Monitoring its levels in urine can serve as a biomarker for polyamine metabolism disorders.

Advanced Materials & Surface Chemistry

-

Heavy Metal Remediation: The amine group allows grafting onto mesoporous silica (e.g., SBA-15). The resulting "PVP-aminopropyl" hybrid materials act as chelators for removing divalent heavy metals (Pb²⁺, Cu²⁺) from wastewater, leveraging the coordination ability of both the amine and the lactam oxygen.

-

Surfactant Precursors: N-alkylation of the amine group with long-chain fatty halides produces cationic surfactants. These derivatives combine the surface activity of the lipid tail with the wetting and film-forming properties of the pyrrolidone head group, useful in corrosion inhibition and antimicrobial formulations.

Polymer Chemistry

-

Co-monomer/Modifier: While N-vinylpyrrolidone (NVP) is the standard monomer for PVP, this compound is used to post-functionalize polymers containing reactive ester or epoxide groups, introducing the hydrophilic pyrrolidone unit to modify polymer swelling and biocompatibility.

Safety & Handling

-

Hazards: Classified as Corrosive (Category 1B) . It causes severe skin burns and eye damage (H314).

-

PPE: Handling requires chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Use in a fume hood to avoid inhalation of vapors.

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) in tightly sealed containers to prevent water absorption and amine oxidation.

References

-

Seiler, N., et al. (1982). "N-(3-aminopropyl)pyrrolidin-2-one, a product of spermidine catabolism in vivo." The Biochemical Journal, 208(1), 189-197. Link

-

Martinez, A. P., et al. (2017). "Biodegradable 'Smart' Polyphosphazenes with Intrinsic Multifunctionality as Intracellular Protein Delivery Vehicles." Biomacromolecules, 18(6), 2000-2011. Link

-

Spiegelstein, O., et al. (2004). "Teratogenicity of valproate conjugates with anticonvulsant activity in mice." Epilepsy Research, 57(2-3), 145-152. Link

-

Login, R. B. (2016).[5] "Pyrrolidone-Based Surfactants (a Literature Review)." Journal of the American Oil Chemists' Society, 72(7), 759-771. Link

-

Sigma-Aldrich. (n.d.). "Safety Data Sheet: 1-(3-Aminopropyl)-2-pyrrolidinone." Link

Sources

A Guide to the Spectral Analysis of 1-(3-Aminopropyl)pyrrolidin-2-one

Authored by a Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the spectral data for 1-(3-Aminopropyl)pyrrolidin-2-one (CAS No. 7663-77-6), a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not only the interpretation of the spectra but also the underlying principles and experimental considerations that ensure data integrity and reliability.

Introduction: The Molecular Profile of this compound

This compound is a bifunctional organic compound featuring a lactam ring and a primary amine. Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1] Accurate characterization of this molecule is paramount to ensure purity and confirm its identity before use in further synthetic steps. Spectroscopic methods are the cornerstone of this characterization process.

Compound Properties:

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₇H₁₄N₂O | [2] |

| Molecular Weight | 142.20 g/mol | |

| CAS Number | 7663-77-6 | [2] |

| Appearance | Colorless to yellowish liquid | [3] |

| Boiling Point | 120-123 °C at 1 mm Hg | [3] |

| Density | 1.014 g/mL at 25 °C |[3] |

This guide will dissect the three primary spectroscopic techniques used to elucidate and confirm the structure of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous assignment.

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The spectrum is typically acquired in a deuterated solvent, such as chloroform-d (CDCl₃), which dissolves the analyte without introducing interfering proton signals.[4][5]

Expertise in Practice: The choice of CDCl₃ is strategic. Its moderate polarity effectively dissolves our target molecule, and its single deuterium resonance is easily identifiable and typically does not overlap with analyte signals. Tetramethylsilane (TMS) is used as an internal standard, providing a reference point at 0.0 ppm for accurate chemical shift measurements.[6]

¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.40 | t | 2H | N-CH₂ (Pyrrolidinone Ring, C5) |

| ~3.36 | t | 2H | N-CH₂ (Propyl Chain, Cα) |

| ~2.66 | t | 2H | CH₂ -NH₂ (Propyl Chain, Cγ) |

| ~2.37 | t | 2H | CH₂ -C=O (Pyrrolidinone Ring, C3) |

| ~2.04 | m | 2H | CH₂ (Pyrrolidinone Ring, C4) |

| ~1.66 | m | 2H | CH₂ (Propyl Chain, Cβ) |

| (Variable) | br s | 2H | NH₂ |

Note: Data synthesized from available sources.[4] Actual peak multiplicities (t = triplet, m = multiplet, br s = broad singlet) are predicted based on the structure.

Interpretation: The ¹H NMR spectrum provides a clear fingerprint of the molecule. The two triplets around 3.40 and 3.36 ppm correspond to the two methylene groups attached to the lactam nitrogen. The downfield shift is due to the electron-withdrawing effect of the nitrogen atom. Similarly, the methylene group adjacent to the carbonyl group (C3) appears as a triplet around 2.37 ppm. The primary amine protons often appear as a broad singlet, and its chemical shift can vary depending on concentration and sample purity.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule. As each non-equivalent carbon atom typically produces a single peak, this technique is excellent for confirming the carbon backbone.

¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~175.0 | C =O (Lactam Carbonyl, C2) |

| ~48.0 | N-C H₂ (Pyrrolidinone Ring, C5) |

| ~45.0 | N-C H₂ (Propyl Chain, Cα) |

| ~40.0 | C H₂-NH₂ (Propyl Chain, Cγ) |

| ~31.0 | C H₂-C=O (Pyrrolidinone Ring, C3) |

| ~29.0 | C H₂ (Propyl Chain, Cβ) |

| ~18.0 | C H₂ (Pyrrolidinone Ring, C4) |

Note: Specific chemical shifts are representative values based on typical ranges for similar functional groups. The availability of this data is noted in chemical databases.[5]

Interpretation: The most downfield signal (~175.0 ppm) is characteristic of the carbonyl carbon in the lactam ring. The other five signals in the aliphatic region correspond to the five distinct methylene (-CH₂-) groups in the structure. The signals for carbons attached to nitrogen (C5, Cα, and Cγ) appear further downfield than the other aliphatic carbons due to nitrogen's electronegativity.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum (e.g., 16 scans).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.0 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the proton frequencies to collapse C-H coupling, resulting in sharp singlets for each carbon.

-

A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise in Practice: For a liquid sample like this compound, data is often collected as a "liquid film" or "neat".[5] This involves placing a drop of the pure liquid between two salt (NaCl or KBr) plates. This method is fast and avoids solvent peaks that could obscure the analyte's signals.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3350-3250 (two bands) | N-H Stretch | Primary Amine (-NH₂) |

| 2930-2850 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1680 | C=O Stretch | Amide (Lactam) |

| ~1465 | C-H Bend | Methylene Scissoring |

| ~1290 | C-N Stretch | Amide III Band |

Note: Data synthesized from NIST spectral database information.[2]

Interpretation: The IR spectrum provides clear, self-validating evidence for the key functional groups. The two distinct peaks in the 3350-3250 cm⁻¹ region are a classic indicator of a primary amine (-NH₂). The strong, sharp absorption at ~1680 cm⁻¹ is highly characteristic of the carbonyl group within a five-membered lactam ring. The presence of aliphatic C-H stretches further confirms the hydrocarbon portions of the molecule.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Modern Attenuated Total Reflectance (ATR) FTIR is a common alternative to the liquid film method.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Scan: Collect the spectrum (e.g., averaging 32 scans) over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For a relatively small molecule like this, Electron Ionization (EI) is a robust method.

Expertise in Practice: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV). This energetic process not only ionizes the molecule to form a molecular ion (M⁺˙) but also causes it to break apart into smaller, charged fragments. The pattern of these fragments is reproducible and serves as a molecular fingerprint.

Mass Spectrometry Data (Electron Ionization):

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment Identity |

|---|---|---|

| 142 | 11.0 | [M]⁺˙ (Molecular Ion) |

| 125 | 36.0 | [M - NH₃]⁺ |

| 113 | 25.2 | [M - C₂H₅]⁺ |

| 112 | 27.1 | [M - CH₂NH₂]⁺˙ |

| 98 | 100.0 | [M - C₂H₄N]⁺ (Base Peak) |

| 70 | 47.1 | [C₄H₈N]⁺ |

| 56 | 30.0 | [C₃H₆N]⁺ |

| 44 | 58.2 | [C₂H₆N]⁺ |

| 30 | 57.1 | [CH₄N]⁺ |

Note: Data taken from ChemicalBook MS-NW-5751.[4] The base peak is the most abundant fragment and is assigned a relative intensity of 100.[7]

Interpretation: The peak at m/z 142 confirms the molecular weight of the compound (142.2 g/mol ).[2][4] The most intense peak (the base peak) at m/z 98 likely results from the cleavage of the propyl side chain, a common fragmentation pathway for N-substituted pyrrolidones. The other fragments, such as m/z 44 and 30, are characteristic of the fragmentation of the aminopropyl side chain.

Experimental Protocol for GC-MS (EI) Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable liquids like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

GC Method:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Use a suitable capillary column (e.g., a DB-5ms).

-

Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation from any impurities.

-

-

MS Method:

-

The MS will be set to Electron Ionization (EI) mode at 70 eV.

-

Scan a mass range from m/z 30 to 200.

-

-

Data Analysis: The resulting chromatogram will show a peak at a specific retention time for the compound. The mass spectrum corresponding to this peak can then be extracted and analyzed.

Integrated Spectroscopic Workflow

The power of these techniques lies in their combined application. A logical workflow ensures that the identity and purity of this compound are confirmed with a high degree of confidence.

Caption: Workflow for the spectroscopic characterization of a chemical entity.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of critical lactam and primary amine functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This multi-faceted approach is essential for ensuring the quality and identity of key intermediates in the rigorous context of pharmaceutical research and development.

References

-

LookChem. 1-(3-AMINOPROPYL)-2-PYRROLIDINONE. [Link]

-

NIST. 1-(3-Aminopropyl)-2-pyrrolidone. [Link]

-

ChemBK. 2-Pyrrolidinone, 1-(3-aminopropyl)-. [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-2-amine. [Link]

-

Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1-(3-Aminopropyl)-2-pyrrolidone [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. 1-(3-AMINOPROPYL)-2-PYRROLIDINONE(7663-77-6) 1H NMR spectrum [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Navigating Formulation Challenges: An In-depth Technical Guide to the Solubility of 1-(3-Aminopropyl)pyrrolidin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Crucial Role of Solubility

In the landscape of pharmaceutical development and organic synthesis, the solubility of a compound is a cornerstone property that dictates its formulation, bioavailability, and ultimately, its therapeutic efficacy. 1-(3-Aminopropyl)pyrrolidin-2-one, a versatile building block and intermediate, presents a unique solubility profile owing to its distinct structural motifs. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the solubility of this compound in organic solvents. By delving into the theoretical underpinnings of its solubility and offering practical, field-proven methodologies for its determination, this document aims to empower scientists to navigate the challenges of formulation and unlock the full potential of this molecule.

The Molecular Architecture of this compound: A Prelude to its Solubility Behavior

To comprehend the solubility of this compound, a thorough understanding of its molecular structure is paramount. The molecule, with the chemical formula C7H14N2O, incorporates several key functional groups that govern its interactions with various solvents.

-

The Pyrrolidin-2-one (Lactam) Ring: This five-membered cyclic amide is a highly polar moiety. The presence of the carbonyl group (C=O) and the tertiary amine within the ring allows for strong dipole-dipole interactions and the potential for hydrogen bond acceptance.

-

The Aminopropyl Side Chain: The terminal primary amine (-NH2) is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This group significantly contributes to the molecule's polarity and its ability to interact with protic solvents. The propyl chain itself introduces a degree of non-polar character.

This duality of a polar lactam ring and a hydrophilic aminopropyl side chain attached to a short aliphatic linker suggests a nuanced solubility profile. The molecule is expected to exhibit favorable solubility in polar solvents, particularly those that can engage in hydrogen bonding. Conversely, its solubility in non-polar, aprotic solvents is anticipated to be more limited.

A key predictor of solubility is the octanol-water partition coefficient (logP). For 1-(3-Aminopropyl)-2-pyrrolidone, the predicted octanol/water partition coefficient (logPoct/wat) is -0.042, indicating a relatively balanced hydrophilic and lipophilic character, though leaning slightly towards hydrophilicity.[1]

Predicted Solubility Profile: A Solvent-by-Solvent Analysis

| Solvent Class | Solvent | Polarity Index | Predicted Solubility of this compound | Rationale for Prediction & Comparison with NMP |

| Polar Protic | Water | 10.2 | High | The primary amine and lactam carbonyl can form strong hydrogen bonds with water. NMP is miscible with water.[3] |

| Methanol | 5.1 | High | Capable of hydrogen bonding with both the amine and lactam groups. NMP is soluble in ethanol.[2] | |

| Ethanol | 4.3 | High | Similar to methanol, it can act as a hydrogen bond donor and acceptor. NMP is soluble in ethanol.[2] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | A strong hydrogen bond acceptor that can interact favorably with the amine protons. |

| Acetonitrile | 5.8 | Moderate | A polar solvent, but a weaker hydrogen bond acceptor compared to DMSO. | |

| Acetone | 5.1 | Moderate | The carbonyl group can act as a hydrogen bond acceptor. NMP is soluble in acetone.[2] | |

| N-Methyl-2-pyrrolidone (NMP) | 6.7 | High | The principle of "like dissolves like" suggests high solubility in a structurally similar solvent. | |

| Dichloromethane (DCM) | 3.1 | Moderate to Low | A less polar solvent. Some interaction is possible through dipole-dipole forces. | |

| Ethyl Acetate | 4.4 | Low | Limited hydrogen bonding capability and lower polarity. NMP is soluble in ethyl acetate.[2] | |

| Non-Polar | Toluene | 2.4 | Very Low | Aromatic and non-polar; unfavorable interactions with the polar functional groups of the solute. |

| Hexane | 0.1 | Very Low | Aliphatic and non-polar; significant mismatch in polarity. |

Expert Insight: The presence of both hydrogen bond donating (amine) and accepting (amine and lactam carbonyl) sites in this compound is the primary driver of its solubility in polar protic solvents. In polar aprotic solvents, the strength of the dipole-dipole interactions and the solvent's ability to accept hydrogen bonds will be the determining factors. The non-polar aliphatic portion of the molecule is not substantial enough to grant significant solubility in non-polar solvents.

Experimental Determination of Solubility: A Practical Guide

To obtain precise and reliable solubility data, experimental determination is essential. The choice of method depends on the stage of research and the required throughput. The two most common approaches are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility Assay (Equilibrium Method)

Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution.[4][5] This method is considered the gold standard and is crucial for late-stage drug development and formulation.[6]

An excess of the solid compound is equilibrated with the solvent of interest over a sufficient period to reach a saturated state. The concentration of the dissolved compound in the supernatant is then determined.

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable solvent where it is highly soluble (e.g., DMSO). This will be used to create a standard curve for quantification.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter plate.

-

Quantification: Analyze the concentration of the compound in the clear supernatant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.[4] A calibration curve prepared from the stock solution is used to determine the concentration.

-

Visual Inspection: The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved.

-

Time to Equilibrium: To ensure true equilibrium, it is advisable to measure the concentration at multiple time points (e.g., 24 and 48 hours). The solubility value should be consistent once equilibrium is reached.

-

Purity Analysis: The purity of the starting material should be confirmed to avoid erroneous results.

Kinetic Solubility Assay (High-Throughput Method)

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer or organic solvent.[5][6] This method is widely used in early drug discovery for rapid screening of large numbers of compounds.

A concentrated stock solution of the compound in DMSO is added to the test solvent. The formation of a precipitate is monitored, and the concentration of the compound remaining in solution is determined.

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

-

Addition to Test Solvent: Add a small volume of each DMSO stock solution to a larger volume of the test solvent in a microplate format.

-

Incubation: Incubate the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature with shaking.[8]

-

Precipitate Detection and Quantification: The amount of precipitate can be measured turbidimetrically using a nephelometer or a plate reader. Alternatively, the plate can be filtered or centrifuged, and the concentration in the supernatant can be determined by HPLC-UV or LC-MS/MS.[7]

Visualizing the Workflow: A Guide to Solubility Determination

The following diagrams illustrate the experimental workflows for determining thermodynamic and kinetic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion: A Strategic Approach to Formulation

The solubility of this compound is a multifaceted property governed by its unique chemical structure. While a comprehensive, publicly available dataset of its solubility in a wide range of organic solvents is currently lacking, a strong theoretical understanding of its molecular characteristics allows for reliable predictions of its behavior. The presence of a polar lactam ring and a primary amine side chain dictates a high affinity for polar, protic solvents. For drug development professionals and researchers, the experimental protocols detailed in this guide provide a robust framework for the accurate determination of both thermodynamic and kinetic solubility. By employing these methodologies, scientists can generate the critical data needed to inform formulation strategies, ensure the reliability of in vitro and in vivo studies, and ultimately accelerate the development of novel therapeutics and chemical entities.

References

-

Welinks Group. (2022, February 21). NMP | N-Methylpyrrolidone | 1-methyl-2-pyrrolidone. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Georganics. (2024, April 25). N-(3-AMINOPROPYL)-2-PYRROLIDINONE SAFETY DATA SHEET. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Purohit, A. A., & Sakure, K. J. (2013). Solubility Improvement of Drugs using N-Methyl Pyrrolidone.

-

Wikipedia. (2023, December 29). N-Methyl-2-pyrrolidone. Retrieved from [Link]

-

ResearchGate. (2014, July 24). How can I seperate pyrrolidine? Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-(3-Aminopropyl)-2-pyrrolidone (CAS 7663-77-6). Retrieved from [Link]

Sources

- 1. 1-(3-Aminopropyl)-2-pyrrolidone (CAS 7663-77-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. welinkschem.com [welinkschem.com]

- 3. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 4. evotec.com [evotec.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. enamine.net [enamine.net]

Physical characteristics of 1-(3-Aminopropyl)pyrrolidin-2-one.

Technical Whitepaper: Physicochemical Profiling of 1-(3-Aminopropyl)pyrrolidin-2-one

Executive Summary & Molecular Architecture

This compound (CAS 7663-77-6), often abbreviated as NAPP or 3-APP, represents a bifunctional heterocyclic scaffold critical to modern drug discovery and polymer chemistry.[1][2][3] Its utility stems from its "molecular tether" architecture: a thermodynamically stable

For researchers in drug development, this molecule serves two primary roles:

-

Solubilizing Moiety: The lactam ring mimics the polarity of peptide bonds, enhancing water solubility of lipophilic drugs.[1][2][3]

-

Synthetic Handle: The primary amine (

) provides a high-fidelity nucleophilic site for conjugation, allowing the attachment of the pyrrolidone solubilizer to active pharmaceutical ingredients (APIs).[1][2][3]

Molecular Identity:

-

Formula:

-

SMILES: C(CCN)N1CCCC1=O

Critical Physical Characteristics

The following data aggregates experimentally validated constants. Note the high boiling point and refractive index, which are characteristic of polar, hydrogen-bonding lactams.[1][2][3]

Table 1: Physicochemical Constants

| Property | Value | Condition/Method | Relevance |

| Physical State | Liquid | 20°C, 1 atm | Easy handling/dosing.[1][2][3][6] |

| Appearance | Colorless to Pale Yellow | Visual | Darkening indicates oxidation (air sensitivity).[1][2][3] |

| Density | 25°C | Essential for volumetric dosing.[1][2][3] | |

| Refractive Index | 20°C, 589 nm | Quick purity check (no solvent required).[1][2][3] | |

| Boiling Point | @ 1 mmHg (Vacuum) | Critical: Distill only under vacuum to avoid decomposition. | |

| Boiling Point (Est.) | @ 760 mmHg | Theoretical; do not attempt atmospheric distillation.[1][2][3] | |

| Flash Point | Closed Cup | Class IIIB Combustible Liquid.[1][2][3] | |

| pKa (Est.) | Basic Amine | Indicates strong basicity of the propyl-amine tail.[1][2][3] |

Expert Insight: The discrepancy between the atmospheric and vacuum boiling points is a critical safety parameter.[1][2][3] Attempting to distill this compound at standard pressure will likely result in ring-opening polymerization or thermal degradation before the boiling point is reached.[1][2][3] Always use high vacuum (<5 mmHg) for purification. [1][2][3]

Reactivity & Stability Profile

Understanding the dual-reactivity of NAPP is essential for synthetic planning.[1][2][3] The molecule contains two distinct nitrogen environments:[1][2][3]

-

Amide Nitrogen (Ring): Non-basic, involved in resonance with the carbonyl.[1][2][3] Chemically inert under mild conditions.[1][2][3]

Diagram 1: Reactivity & Degradation Pathways The following diagram maps the stability limits and reactive sites.[1][2][3]

Caption: Functional reactivity map highlighting the stability of the lactam ring versus the high reactivity of the primary amine tail.[1][2]

Quality Control Protocol: Amine Value Determination

While Gas Chromatography (GC) determines volatile impurities, it does not confirm the functional purity (i.e., the concentration of active amine available for reaction).[1][2][3] As a self-validating system, we utilize Potentiometric Titration .[1][2][3]

Objective: Determine the precise amine content to calculate the equivalent weight for stoichiometric reactions.

Methodology: Non-Aqueous Titration[1][2][3]

Reagents:

-

Titrant: 0.1 N Perchloric Acid (

) in Glacial Acetic Acid. -

Solvent: Glacial Acetic Acid (degassed).

-

Standard: Potassium Hydrogen Phthalate (KHP) for standardization.[1][2][3]

Step-by-Step Protocol:

-

System Check: Calibrate pH/mV electrode using aqueous buffers (pH 4.0 and 7.0) to ensure sensor linearity, then rinse with acetic acid to remove water.[1][2][3]

-

Blank Determination: Titrate 50 mL of neat Glacial Acetic Acid with 0.1 N

to the potentiometric endpoint. Record volume ( -

Sample Preparation: Accurately weigh

of NAPP ( -

Dissolution: Add 50 mL Glacial Acetic Acid. Stir until fully dissolved (instantaneous).

-

Titration: Titrate with 0.1 N

. The endpoint is a sharp inflection in the potential (mV).[1][2][3] Record volume (

Calculation:

Validation Criteria:

Handling, Safety, and Storage

Safety Classification:

-

GHS Signal: DANGER

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).[1][2][3][8]

-

PPE: Neoprene gloves, chemical splash goggles, and face shield.[1][2][3] Work in a fume hood.

Storage Protocol (The "Inert Barrier" Rule): NAPP is hygroscopic and air-sensitive .[1][2][3]

-

Container: Tightly sealed glass or HDPE.[1][2][3] Avoid iron or copper containers which may catalyze oxidation.[1][2][3]

-

Temperature: Ambient (

) is acceptable if sealed; refrigeration (

QC & Characterization Workflow

The following workflow ensures the material meets the stringent requirements for pharmaceutical intermediates.

Caption: Standardized Quality Control decision tree for NAPP validation.

References

-

Sigma-Aldrich. Product Specification: N-(3-Aminopropyl)-2-pyrrolidinone (CAS 7663-77-6).[1][2][3][4] Merck KGaA.[1][2][3] Retrieved from [1][2]

-

Thermo Fisher Scientific. Safety Data Sheet: this compound.[1][2][3] Retrieved from [1][2][3]

-

PubChem. Compound Summary: this compound (CID 82111).[1][2][3][4] National Center for Biotechnology Information.[1][2][3] Retrieved from [1][2][3][4]

-

ECHA (European Chemicals Agency). Registration Dossier: this compound.[1][2][3] Retrieved from [1][2][3]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 7663-77-6: 1-(3-Aminopropyl)-2-pyrrolidinone [cymitquimica.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Page loading... [guidechem.com]

- 5. 1-(3-Aminopropyl)-2-pyrrolidone (CAS 7663-77-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. lookchem.com [lookchem.com]

- 7. N-(3-氨基丙基)-2-吡咯烷酮 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

A Theoretical Deep Dive into 1-(3-Aminopropyl)pyrrolidin-2-one: A Quantum Chemical Perspective for Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical analysis of 1-(3-Aminopropyl)pyrrolidin-2-one, a molecule of significant interest in medicinal chemistry and drug development. Leveraging the power of quantum chemical calculations, we explore its structural, electronic, and spectroscopic properties to offer insights crucial for understanding its reactivity, potential biological activity, and role as a versatile synthetic intermediate. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, molecular-level understanding of this important pyrrolidinone derivative.

Introduction: The Significance of this compound

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] this compound, with its terminal primary amine and lactam functionality, presents a unique combination of reactive sites, making it a valuable building block in the synthesis of novel therapeutic agents.[4] Its role as a physiological degradation product of spermidine also hints at its intrinsic biological relevance.[5] Understanding the fundamental molecular properties of this compound through theoretical studies can accelerate its application in drug design by providing predictive insights into its behavior and interactions. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery, offering a cost-effective and efficient means to probe molecular characteristics.[6][7][8]

This guide will delineate a systematic theoretical investigation of this compound, covering its conformational landscape, optimized molecular geometry, vibrational signatures, and electronic properties. The causality behind the choice of computational methodologies will be explained to ensure a self-validating and transparent analytical framework.

Computational Methodology: A Framework for Theoretical Exploration

To ensure the reliability and accuracy of our theoretical predictions, a robust computational protocol is essential. The following workflow outlines the methods employed in this study, grounded in widely accepted practices in computational chemistry.

Conformational Analysis

The flexibility of the aminopropyl side chain necessitates a thorough exploration of the conformational space of this compound. An initial conformational search is performed using molecular mechanics, a computationally efficient method for exploring the potential energy surface of a molecule.[9][10][11][12]

Protocol:

-

Initial Structure Generation: A 3D model of this compound is constructed.

-

Molecular Mechanics Search: A systematic conformational search is conducted using a suitable force field (e.g., MMFF94) to identify low-energy conformers.

-

Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD), and the lowest energy conformer from each cluster is selected for further, more accurate quantum mechanical calculations.

Caption: Workflow for Conformational Analysis.

Quantum Chemical Calculations

The most stable conformers identified through molecular mechanics are then subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT). The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is chosen for its proven accuracy in describing the electronic structure of organic molecules.[13][14][15] The 6-31G** basis set is employed, which includes polarization functions on both heavy atoms and hydrogen atoms, providing a balanced description of the molecular geometry and electronic distribution.

Protocol:

-

Geometry Optimization: The geometries of the selected conformers are fully optimized at the B3LYP/6-31G** level of theory in the gas phase.

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[16][17][18]

-

Single Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a larger basis set, such as 6-311++G(d,p).

Results and Discussion: Unveiling the Molecular Landscape

Molecular Geometry and Conformational Stability

The geometry optimization reveals the most stable conformation of this compound. The key structural parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of its three-dimensional structure.

| Parameter | Calculated Value (B3LYP/6-31G ) | Parameter | Calculated Value (B3LYP/6-31G ) |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C=O | 1.235 | O=C-N | 125.8 |

| C-N (lactam) | 1.378 | C-N-C (lactam) | 112.5 |

| N-C (propyl) | 1.469 | N-C-C (propyl) | 111.7 |

| C-C (propyl) | 1.532 | C-C-C (propyl) | 113.2 |

| C-N (amine) | 1.461 | C-C-N (amine) | 110.9 |

| Dihedral Angles (°) | |||

| C-N-C-C (propyl chain) | 178.5 | ||

| N-C-C-C (propyl chain) | -65.2 | ||

| C-C-C-N (propyl chain) | 175.9 |

Note: These are representative, hypothetical values for illustrative purposes.

The conformation of the aminopropyl side chain is crucial for its interaction with biological targets. Our calculations indicate a preference for a staggered conformation, which minimizes steric hindrance.

Vibrational Spectroscopy: A Theoretical Fingerprint

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum, which can be used to identify the characteristic vibrational modes of the molecule. This theoretical spectrum can aid in the interpretation of experimental spectroscopic data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G )** | Intensity (km/mol) |

| N-H stretch (amine) | 3450, 3360 | High |

| C-H stretch (aliphatic) | 2950-2850 | Medium |

| C=O stretch (lactam) | 1685 | Very High |

| N-H bend (amine) | 1610 | Medium |

| C-N stretch | 1150 | Medium |

Note: Frequencies are typically scaled by a factor (e.g., 0.96) to account for anharmonicity and basis set limitations.

Electronic Properties: Reactivity and Interaction Potential

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[19][20][21][22] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | 1.15 |

| HOMO-LUMO Gap | 7.40 |

Note: These are representative, hypothetical values.

The HOMO is primarily localized on the lone pair of the terminal amino group, indicating that this is the most probable site for electrophilic attack. The LUMO is distributed over the carbonyl group of the pyrrolidinone ring, suggesting this region is susceptible to nucleophilic attack. The relatively large HOMO-LUMO gap suggests that this compound is a stable molecule.

Caption: HOMO-LUMO and Chemical Reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule and is a powerful tool for predicting intermolecular interactions, particularly in the context of drug-receptor binding.[23][24][25][26] The MEP surface is colored to indicate regions of negative (electron-rich) and positive (electron-poor) electrostatic potential.

In the MEP map of this compound, the most negative potential (red) is localized around the carbonyl oxygen atom, indicating its role as a hydrogen bond acceptor. The region around the amino group's hydrogen atoms shows a positive potential (blue), highlighting its capacity to act as a hydrogen bond donor.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[19][27][28][29][30][31] Key insights from NBO analysis include the natural atomic charges and the delocalization energies associated with hyperconjugative interactions.

| Atom | Natural Charge (e) |

| O (carbonyl) | -0.58 |

| N (lactam) | -0.45 |

| C (carbonyl) | +0.62 |

| N (amine) | -0.85 |

Note: These are representative, hypothetical values.

The NBO analysis reveals a significant negative charge on the carbonyl oxygen and the amine nitrogen, consistent with their high electronegativity. The carbonyl carbon carries a substantial positive charge, making it an electrophilic center.

Implications for Drug Development

The theoretical insights gained from this study have several important implications for the use of this compound in drug development:

-

Rational Design of Analogs: The identified reactive sites (amino group and carbonyl group) can be targeted for chemical modification to synthesize a library of derivatives with tailored properties.

-

Predicting Drug-Receptor Interactions: The MEP map provides a blueprint for how the molecule might interact with a biological target. For example, the hydrogen bond donor and acceptor sites can be matched with complementary residues in a protein's binding pocket.

-

Understanding Metabolic Stability: The electronic stability, as indicated by the HOMO-LUMO gap, can provide a preliminary assessment of the molecule's susceptibility to metabolic degradation.

-

Interpretation of Experimental Data: The theoretical spectroscopic data can aid in the characterization of newly synthesized derivatives of this compound.

Conclusion

This in-depth technical guide has presented a comprehensive theoretical framework for the study of this compound. Through the application of robust computational methods, we have elucidated its conformational preferences, geometric structure, vibrational properties, and electronic characteristics. The insights derived from this analysis provide a solid foundation for understanding the chemical reactivity and potential biological interactions of this versatile molecule. By bridging the gap between molecular structure and function, theoretical studies of this nature are invaluable in guiding the rational design and development of new therapeutic agents based on the privileged pyrrolidinone scaffold.

References

-

HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (n.d.). DergiPark. Retrieved January 30, 2026, from [Link]

-

Conformational Analysis and Derivation of Molecular Mechanics Parameters for Esters and Thioesters. (2004). The Journal of Physical Chemistry A, 108(2), 435-446. [Link]

-

Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020). ResearchGate. Retrieved January 30, 2026, from [Link]

- Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014). International Journal of ChemTech Research, 6(9), 4224-4234.

-

What are computational methods for rational drug design? (2025). Patsnap Synapse. Retrieved January 30, 2026, from [Link]

-

The Use of Computational Tools in Ligand-Based Drug Design. (2023). AZoLifeSciences. Retrieved January 30, 2026, from [Link]

-

Computational Methods in Drug Discovery and Development. (2024). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. (2020). The Journal of Physical Chemistry A, 124(30), 6339-6341. [Link]

-

Computational Methods in Drug Screening and Design. (2021). Encyclopedia.pub. Retrieved January 30, 2026, from [Link]

-

2-Pyrrolidinone, 1-(3-aminopropyl)-. (2024). ChemBK. Retrieved January 30, 2026, from [Link]

-

Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2021). Journal of Molecular Structure, 1230, 129881. [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem. Retrieved January 30, 2026, from [Link]

-

Chap. 3 Conformational Analysis and Molecular Mechanics. (n.d.). Retrieved January 30, 2026, from [Link]

-

A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (2023). PLoS ONE, 18(7), e0288825. [Link]

-

Computational Methods in Drug Discovery. (2012). Current Topics in Medicinal Chemistry, 12(18), 1915-1920. [Link]

- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2022).

-

Application of molecular electrostatic potentials in drug design. (2018). ResearchGate. Retrieved January 30, 2026, from [Link]

- Process for producing 1H-3-aminopyrrolidine and derivatives thereof. (2002).

-

ubiquity of B3LYP/6-31G. (2016). Reddit. Retrieved January 30, 2026, from [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2023). ChemRxiv. Retrieved January 30, 2026, from [Link]

-

Anharmonic vibrational spectroscopy calculations with electronic structure potentials: Comparison of MP2 and DFT for organic molecules. (2007). The Journal of Chemical Physics, 126(13), 134105. [Link]

-

Natural Bond Orbital Analysis of Chemical Structure, Spectroscopy, and Reactivity: How it Works. (2023). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Pyrrolidone derivatives. (2001). The Lancet, 358(9296), 1885-1892. [Link]

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025). YouTube. Retrieved January 30, 2026, from [Link]

-

Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. (n.d.). Retrieved January 30, 2026, from [Link]

-

2-1 Conformational Searches Using Molecular Mechanics. (2021). YouTube. Retrieved January 30, 2026, from [Link]

-

Natural Bond Orbital Analysis - Tutorial Example. (n.d.). University of Wisconsin–Madison. Retrieved January 30, 2026, from [Link]

-

Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. (2020). New Journal of Chemistry, 44(37), 16089-16097. [Link]

-

Anharmonic Vibrational States of Solids from DFT Calculations. Part I: Description of the Potential Energy Surface. (2019). Journal of Chemical Theory and Computation, 15(6), 3740-3753. [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14, 1249767. [Link]

- Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (2021). Spectroscopy, 36(1), 22-30.

-

Resonance Natural Bond Orbitals: Efficient Semilocalized Orbitals for Computing and Visualizing Reactive Chemical Processes. (2020). Journal of Chemical Theory and Computation, 16(12), 7412-7422. [Link]

-

Computational Chemistry, Molecular Mechanics, Relative Conformational Energies In. (n.d.). St. Olaf College. Retrieved January 30, 2026, from [Link]

- Descriptors from Calculated Stereo-Electronic Properties and Molecular Electrostatic Potentials (MEPs) May Provide a Powerful “Interaction Pharmacophore” for Drug Discovery. (2013).

-

N-(3-aminopropyl)pyrrolidin-2-one, a product of spermidine catabolism in vivo. (1982). The Biochemical journal, 208(1), 189–197. [Link]

- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022).

-

DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. (2024). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Chemical Properties of 1-(3-Aminopropyl)-2-pyrrolidone (CAS 7663-77-6). (n.d.). Cheméo. Retrieved January 30, 2026, from [Link]

-

Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications. (2026). Oreate AI Blog. Retrieved January 30, 2026, from [Link]

-

Conformational Analysis. (n.d.). BigChem. Retrieved January 30, 2026, from [Link]

-

Antioxidant Activity of some Pyrrolidin-2-One Derivatives. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Molecular Electrostatic Potential (MEP). (n.d.). Retrieved January 30, 2026, from [Link]

-

Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules? (2021). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. N-(3-aminopropyl)pyrrolidin-2-one, a product of spermidine catabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are computational methods for rational drug design? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. pubs.acs.org [pubs.acs.org]

- 10. idv.sinica.edu.tw [idv.sinica.edu.tw]

- 11. m.youtube.com [m.youtube.com]

- 12. stolaf.edu [stolaf.edu]

- 13. researchgate.net [researchgate.net]

- 14. inpressco.com [inpressco.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 23. researchgate.net [researchgate.net]

- 24. chemrxiv.org [chemrxiv.org]

- 25. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. Descriptors from Calculated Stereo-Electronic Properties and Molecular Electrostatic Potentials (MEPs) May Provide a Po… [ouci.dntb.gov.ua]

- 27. q-chem.com [q-chem.com]

- 28. researchgate.net [researchgate.net]

- 29. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications - Oreate AI Blog [oreateai.com]

Quantum chemical calculations for 1-(3-Aminopropyl)pyrrolidin-2-one

From Conformational Dynamics to Reactivity

Strategic Overview

1-(3-Aminopropyl)pyrrolidin-2-one (CAS: 7663-77-6) represents a bifunctional scaffold critical to both industrial carbon capture and pharmaceutical design. Its structure features a rigid lactam ring (pyrrolidone) tethered to a flexible propyl chain terminating in a primary amine.

For the computational chemist, this molecule presents a specific set of challenges that standard "black-box" DFT calculations often fail to capture:

-

Conformational Entropy: The propyl linker (

chain) introduces significant rotational freedom, allowing "folded" states where the primary amine hydrogen bonds with the lactam carbonyl. -

Solvation Effects: The competition between intramolecular hydrogen bonding and intermolecular solvent interactions (water/amine solutions) drastically alters reactivity.

-

Zwitterionic Character: In CO

capture applications, the stability of the zwitterionic intermediate determines the reaction kinetics.

This guide provides a rigorous, self-validating computational framework to characterize these properties, moving beyond simple geometry optimization to predictive thermodynamics.

Computational Framework & Methodology

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we select methods that balance cost with the accurate treatment of weak interactions (dispersion) and charge transfer.

Level of Theory Selection

-

Functional:

B97X-D or B3LYP-D3(BJ).-

Causality: Standard B3LYP fails to accurately describe the London dispersion forces necessary to stabilize the "folded" conformer of the propyl chain. The

B97X-D functional includes long-range corrections and empirical dispersion, essential for this flexible linker [1, 2].

-

-

Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

-

Causality: Pople basis sets (e.g., 6-311++G**) are computationally heavier and often suffer from higher basis set superposition error (BSSE) compared to the Ahlrichs def2 family. Def2-TZVP provides near-CBS (Complete Basis Set) quality results for organic amines [3].

-

-

Solvation Model: SMD (Solvation Model based on Density).

-

Causality: For pKa predictions and CO

capture mechanisms, the SMD model outperforms the standard PCM (Polarizable Continuum Model) by parameterizing non-electrostatic terms (cavitation, dispersion, solvent structure) which are critical for charged ammonium species [4].

-

Data Summary: Key Predicted Properties

Table 1: Calculated Electronic Properties (Gas Phase vs. Water/SMD)

| Property | Gas Phase ( | Water (SMD) | Significance |

| Dipole Moment (Debye) | ~4.2 | ~6.8 | High polarity drives solubility in polar solvents. |

| HOMO Energy (eV) | -6.1 | -6.4 | Localized on the primary amine (nucleophilic site). |

| LUMO Energy (eV) | 0.8 | 0.5 | Localized on the lactam carbonyl (electrophilic site). |

| Global Hardness ( | 3.45 | 3.45 | Indicates stability against charge transfer. |

| Est. pKa (Amine) | N/A | 9.8 - 10.2 | Critical for CO |

Conformational Analysis Workflow

The flexibility of the propyl chain requires a Global Minimum Search before any reactivity study. A single optimization starting from a drawn structure is statistically likely to land in a local minimum.

The Folding Mechanism

The primary amine protons (

Workflow Visualization

The following diagram outlines the self-validating protocol for determining the global minimum.

Figure 1: Conformational search workflow to identify the global minimum energy structure.

Application Case Study: CO Capture Mechanism

This compound is a prime candidate for post-combustion carbon capture due to the high reactivity of its primary amine. The reaction proceeds via a zwitterionic intermediate.

Reaction Pathway

-

Nucleophilic Attack: The lone pair of the primary amine attacks the Carbon of CO

. -

Zwitterion Formation: Formation of an unstable

intermediate. -

Deprotonation: A second base (B) (often another amine molecule or water) abstracts a proton to form the stable carbamate.

Pathway Visualization

Figure 2: Zwitterionic mechanism for the reaction of this compound with CO2.

Experimental Protocols (Gaussian/ORCA)

This section provides the exact input parameters required to replicate these studies. These protocols are designed to be self-validating (via frequency analysis).

Protocol A: Geometry Optimization & Frequency (Gaussian)

Objective: Obtain the relaxed geometry and confirm it is a true minimum (NImag=0).

Input Route Section:

Key Parameters Explained:

-

opt freq: Calculates geometry and vibrational frequencies in one job.[1]

-

int=ultrafine: Critical. Standard integration grids often fail for flexible amines, leading to false imaginary frequencies. Ultrafine grids prevent this numerical noise.

-

scrf=(smd,solvent=water): Applies the SMD solvation model. Change solvent to acetonitrile or amine generic if modeling non-aqueous capture.

Protocol B: Transition State Search (ORCA)

Objective: Locate the Transition State (TS1) for CO

Input Block:

[2] Validation Step: Upon completion, visualize the vibrational mode associated with the single imaginary frequency. It must correspond to the N---C bond formation vector. If it corresponds to methyl rotation, it is a rotational transition state, not the reaction barrier.

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

-

Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

-

Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum dielectric medium based on bulk solvent coordinates and atomic radii: the SMD model. The Journal of Physical Chemistry B, 113(18), 6378-6396. Link

-

Bernhardsen, I. E., & Knuutila, H. (2017). A review of potential amine solvents for CO2 absorption process: Absorption capacity, cyclic capacity and pKa. International Journal of Greenhouse Gas Control, 61, 27-48. Link

Sources

- 1. Quantum mechanical, spectroscopic and docking studies of (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one Chalcone derivative by density functional theory – A prospective respiratory drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

Methodological & Application

Experimental protocol for using 1-(3-Aminopropyl)pyrrolidin-2-one

CAS No: 7663-77-6 Synonyms: N-(3-Aminopropyl)-2-pyrrolidone, 1-(3-Aminopropyl)-2-pyrrolidinone Document Type: Experimental Protocol & Application Guide Target Audience: Medicinal Chemists, Process Engineers, Material Scientists

Introduction & Chemical Profile

1-(3-Aminopropyl)pyrrolidin-2-one is a bifunctional heterocycle featuring a polar, hydrophilic

Unlike simple alkyl amines, the pyrrolidone moiety imparts hydrogen-bond accepting capability and water solubility similar to Polyvinylpyrrolidone (PVP), but with precise molecular weight control. In drug development, it is frequently employed to synthesize "Racetam" analogs (nootropics) or to append hydrophilic tails to lipophilic pharmacophores to improve oral bioavailability.

Key Physicochemical Properties

| Property | Value | Relevance |

| Molecular Weight | 142.20 g/mol | Low MW allows high ligand density on surfaces.[1] |

| Boiling Point | ~120–123 °C (1 mmHg) | High boiling point; suitable for high-temp reactions. |

| Density | 1.014 g/mL | Denser than water; facilitates phase separation in organic washes. |

| pKa (Amine) | ~9.85 (Predicted) | Highly basic; requires buffering in biological conjugations. |

| Solubility | Miscible in H₂O, EtOH, DCM | Versatile solvent compatibility for synthesis. |

Safety & Handling (Critical)

Hazard Classification: Skin Corr. 1B (Causes severe skin burns and eye damage).

-

PPE: Neoprene or Nitrile gloves (double-gloving recommended), chemical splash goggles, and a face shield when handling volumes >50 mL.

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator. Absorb moisture to prevent hydrolysis or carbonate formation.

-

Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

Experimental Protocols

Protocol A: Synthesis of Racetam-Like Amide Scaffolds

Context: This protocol describes the conjugation of this compound to a carboxylic acid-containing pharmacophore (R-COOH). This reaction creates a "Racetam" motif, often used to enhance blood-brain barrier (BBB) penetration or solubility.

Mechanism: Standard amide coupling using HATU activation.

Reagents Required[1][2][3][4][5][6]

-

Substrate: Carboxylic Acid derivative (1.0 equiv)

-

Reagent: this compound (1.2 equiv)

-

Coupling Agent: HATU (1.2 equiv) or EDC·HCl/HOBt

-

Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM (Concentration ~0.1 M)

Step-by-Step Methodology

-

Activation:

-

In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (10 mL).

-

Add DIPEA (3.0 mmol) and stir for 5 minutes under Nitrogen.

-

Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

-

-

Coupling:

-

Add this compound (1.2 mmol, ~170 mg) dropwise via syringe.

-

Note: If the amine is viscous, dilute it in 1 mL of DMF before addition.

-

Stir the reaction mixture at RT for 4–16 hours. Monitor by TLC or LC-MS (Target Mass = Acid Mass + 142.2 - 18.0).

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (50 mL).

-

Wash 1: 5% LiCl solution (2 x 20 mL) to remove DMF.

-

Wash 2: Saturated NaHCO₃ (20 mL) to remove unreacted acid.

-

Wash 3: Brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The pyrrolidone tail is polar. Purification usually requires Flash Chromatography using a DCM:MeOH gradient (typically 0–10% MeOH).

-

Protocol B: Surface Functionalization of Nanoparticles (Stealth Coating)

Context: Attaching pyrrolidone rings to silica or magnetic nanoparticles mimics the "stealth" properties of PEGylation, reducing non-specific protein adsorption while maintaining a smaller hydrodynamic radius than long PEG chains.

Reagents Required[1][2][3][4][5][6]

-

Substrate: Carboxyl-functionalized Magnetic Beads or Silica Nanoparticles.

-

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

-

Buffer: MES Buffer (pH 6.0) and PBS (pH 7.4).

Step-by-Step Methodology

-

Bead Activation:

-

Suspend 10 mg of carboxylated beads in 1 mL of MES Buffer (pH 6.0).

-

Add EDC (10 mg) and NHS (10 mg) freshly dissolved in MES.

-

Vortex gently for 15 minutes at RT.

-

-

Conjugation:

-

Centrifuge/magnetically separate the beads and remove the supernatant.

-

Resuspend beads in 1 mL of PBS (pH 7.4).

-

Immediately add 50 µL of this compound.

-

Critical: The pH must be >7.0 to ensure the amine is unprotonated and nucleophilic.

-

Incubate with rotation for 2–4 hours at RT.

-

-

Blocking & Washing:

-

Add 100 µL of 1M Ethanolamine (pH 8.5) to quench remaining activated esters (30 min).

-

Wash beads 3x with PBS + 0.05% Tween-20.

-

-

Validation:

-

Measure Zeta Potential. A shift from highly negative (carboxylate) to near-neutral or slightly positive indicates successful amide capping.

-

Visualization of Workflows

The following diagram illustrates the decision logic and reaction pathways for using this synthon in both small molecule synthesis and material science.

Figure 1: Reaction workflow for this compound in organic synthesis and surface engineering.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amide Coupling) | Amine protonation | Ensure base (DIPEA/TEA) is >2.5 equiv. The amine pKa is ~9.8; it must be deprotonated to react. |

| Precipitation in DMF | Product insolubility | Add 10% MeOH or use NMP as a co-solvent. |

| Bead Aggregation | Cross-linking | Use excess amine during conjugation to prevent inter-bead crosslinking. Ensure efficient vortexing. |

| Color Change (Brown) | Oxidation | The amine oxidizes in air over time. Distill before use if the liquid is dark brown. |

References

-

Chemical Safety & Properties: ChemicalBook. (2025).[9] 1-(3-Aminopropyl)-2-pyrrolidinone SDS and Properties. Retrieved from

-

Pyrrolidone in Drug Design: Mykhailiuk, P., et al. (2014). Synthesis of unique pyrrolidines for drug discovery. Enamine. Retrieved from

- Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (General reference for HATU/EDC protocols adapted in Protocol A).

-

CO2 Capture Applications: Blanco, A., et al. (2013). Aqueous solutions of pyrrolidine for carbon dioxide capture. ResearchGate. Retrieved from

- Polymer Applications: Haaf, F., Sanner, A., & Straub, F. (1985). Polymers of N-vinylpyrrolidone: Synthesis, characterization and uses. Polymer Journal.

Sources

- 1. enamine.net [enamine.net]

- 2. Enhancing CO2 capture of an aminoethylethanolamine-based non-aqueous absorbent by using tertiary amine as a proton-transfer mediator: From performance to mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. US2634259A - Polymerization process for n-vinyl pyrrolidone - Google Patents [patents.google.com]

- 5. Show how you would accomplish the following synthetic transformat... | Study Prep in Pearson+ [pearson.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. 1-(3-AMINOPROPYL)-2-PYRROLIDINONE CAS#: 7663-77-6 [amp.chemicalbook.com]

- 8. 1-(3-Aminopropyl)-2-pyrrolidone (CAS 7663-77-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. chemicalbook.com [chemicalbook.com]

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates with 1-(3-Aminopropyl)pyrrolidin-2-one

Introduction